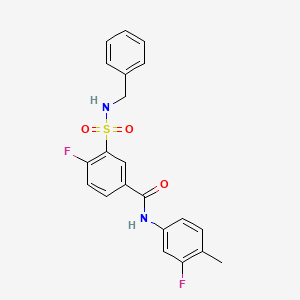
3-(benzylsulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(benzylsulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzylsulfamoyl group, a fluoro group, and an amide group. These functional groups can potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzylsulfamoyl, fluoro, and amide groups would likely contribute to the compound’s overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group could potentially undergo hydrolysis, and the fluoro group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
Sulfonamide derivatives, including aromatic sulfonamides, have been extensively studied for their inhibitory activity against various carbonic anhydrase (CA) isoenzymes. For example, compounds with sulfamoyl and fluorobenzamide groups have shown nanomolar inhibitory activity against isoenzymes such as hCA I, hCA II, hCA IV, and hCA XII. These inhibitors have potential applications in treating conditions like glaucoma, edema, epilepsy, and certain cancers due to their ability to modulate the activity of carbonic anhydrases (Supuran, Maresca, Gregáň, & Remko, 2013).
Crystallographic Analysis
The crystal structures of N-(arylsulfonyl)-4-fluorobenzamides have been analyzed to understand the conformation and interactions of such molecules. These studies provide insights into the molecular conformation, which is crucial for designing compounds with targeted properties. The inclination of aromatic rings and the presence of fluorine atoms contribute to the molecular geometry, affecting the biological activity and solubility of these compounds (Suchetan et al., 2016).
Antipathogenic Activity
Aromatic sulfonamides, including those with fluorobenzamide groups, have been explored for their antipathogenic activity. These compounds have shown significant effects against bacteria known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of fluorine and sulfonamide groups in these compounds could potentially enhance their antibacterial properties, making them candidates for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Molecular Structure and Polymorphism
Studies on compounds structurally similar to "3-(benzylsulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide" have also focused on their molecular structure and polymorphism. This includes analysis of disorder in crystal structures and how it affects polymorphism. Such research is vital for understanding the material properties of these compounds, including their stability, solubility, and interactions with other molecules (Chopra & Row, 2008).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(benzylsulfamoyl)-4-fluoro-N-(3-fluoro-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O3S/c1-14-7-9-17(12-19(14)23)25-21(26)16-8-10-18(22)20(11-16)29(27,28)24-13-15-5-3-2-4-6-15/h2-12,24H,13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRSURCECRESDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B2932923.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2932925.png)
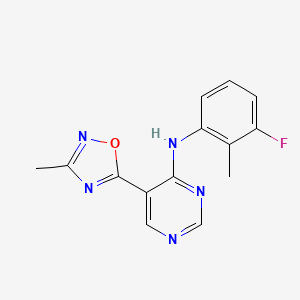
![3-(3-methoxyphenyl)-2,5-disulfanylidene-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2932928.png)
![Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate](/img/structure/B2932930.png)
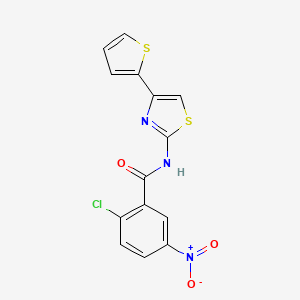
![N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide](/img/structure/B2932933.png)
![N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932934.png)
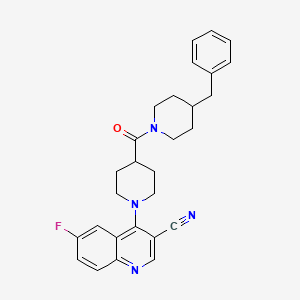
![N-Ethyl-N-[2-[(1-hydroxycycloheptyl)methyl-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2932937.png)
![3-(3,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2932938.png)
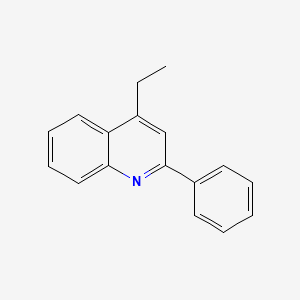
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2932941.png)
![7-(3,4-diethoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2932944.png)